![molecular formula C17H18N4O4S B2616490 Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852437-99-1](/img/structure/B2616490.png)
Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound can vary greatly depending on its structure. For example, some triazole compounds show weak luminescent properties .Scientific Research Applications
Anticancer Research
Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has shown potential as an anticancer agent. Its structure allows it to interact with specific cellular targets, inhibiting the growth of cancer cells. Studies have indicated that derivatives of triazolopyridazine can induce apoptosis in cancer cells, making them valuable in developing new cancer therapies .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. The presence of the triazolopyridazine moiety is known to enhance the antimicrobial activity against a variety of bacterial and fungal strains. Researchers are exploring its use in creating new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory Agents
Research has shown that triazolopyridazine derivatives can act as potent anti-inflammatory agents. Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is being studied for its ability to inhibit inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Enzyme Inhibition Studies
This compound is also used in enzyme inhibition studies. Its unique structure allows it to bind to specific enzymes, inhibiting their activity. This is particularly useful in studying enzymes involved in metabolic pathways and could lead to the development of new drugs targeting these enzymes .
Neuroprotective Research
There is growing interest in the neuroprotective properties of triazolopyridazine derivatives. Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is being explored for its potential to protect neurons from damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
The compound has been studied for its antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which can lead to various diseases. Research indicates that this compound can neutralize free radicals, thereby reducing oxidative damage .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10(17(22)25-4)26-15-8-7-14-18-19-16(21(14)20-15)11-5-6-12(23-2)13(9-11)24-3/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUERLGWMYCUJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate |
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